molecular formula C10H17NO2S2 B2647813 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide CAS No. 1251625-02-1

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2647813
CAS No.: 1251625-02-1
M. Wt: 247.37
InChI Key: QHUMXIYBLGFANT-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is an organic compound that features a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is unique due to its combination of a sulfonamide group and a thiophene ring, which imparts specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-N-(2-thiophen-3-ylethyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-9(2)8-15(12,13)11-5-3-10-4-6-14-7-10/h4,6-7,9,11H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMXIYBLGFANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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